Rhodamine B hexyl ester (perchlorate)
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Overview
Description
Rhodamine B hexyl ester (perchlorate) is a cell-permeant, orange-fluorescent dye primarily used for labeling mitochondria in live cells . This compound is a derivative of rhodamine B, a well-known fluorescent dye, and is characterized by its ability to selectively localize in mitochondria due to its positive charge . The compound’s fluorescence properties make it highly valuable in various scientific research applications, particularly in the fields of biology and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rhodamine B hexyl ester (perchlorate) typically involves the esterification of rhodamine B with hexanol in the presence of a suitable catalyst . The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. The resulting compound is then purified and converted to its perchlorate salt form .
Industrial Production Methods: Industrial production of Rhodamine B hexyl ester (perchlorate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product . The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: Rhodamine B hexyl ester (perchlorate) primarily undergoes substitution reactions due to the presence of reactive functional groups . It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving Rhodamine B hexyl ester (perchlorate) include oxidizing agents, reducing agents, and various nucleophiles . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of various substituted rhodamine derivatives .
Scientific Research Applications
Rhodamine B hexyl ester (perchlorate) has a wide range of applications in scientific research:
Mechanism of Action
Rhodamine B hexyl ester (perchlorate) exerts its effects by selectively localizing in mitochondria due to its positive charge . The compound interacts with mitochondrial membranes, allowing it to stain mitochondria with orange fluorescence . This selective localization is facilitated by organic cation transporters (OCTs), which transport the compound into the mitochondria . The fluorescence properties of the compound enable researchers to visualize and study mitochondrial function and dynamics in live cells .
Comparison with Similar Compounds
- Rhodamine 110
- Tetramethylrhodamine (TAMRA)
- X-rhodamines (e.g., Texas Red)
Comparison: Rhodamine B hexyl ester (perchlorate) is unique in its ability to selectively localize in mitochondria and its orange fluorescence properties . Compared to other rhodamine derivatives, it offers distinct advantages in terms of photostability and resistance to photodegradation . Additionally, its spectral properties are similar to those of TRITC, making it a convenient choice for various applications .
Properties
Molecular Formula |
C34H43ClN2O7 |
---|---|
Molecular Weight |
627.2 g/mol |
IUPAC Name |
[6-(diethylamino)-9-(2-hexoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium;perchlorate |
InChI |
InChI=1S/C34H43N2O3.ClHO4/c1-6-11-12-15-22-38-34(37)28-17-14-13-16-27(28)33-29-20-18-25(35(7-2)8-3)23-31(29)39-32-24-26(19-21-30(32)33)36(9-4)10-5;2-1(3,4)5/h13-14,16-21,23-24H,6-12,15,22H2,1-5H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
DXVRSHBOEZJXMB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=[N+](CC)CC)C=C3OC4=C2C=CC(=C4)N(CC)CC.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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